Solvent blue 59

Description

The exact mass of the compound 1,4-Bis(ethylamino)anthraquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

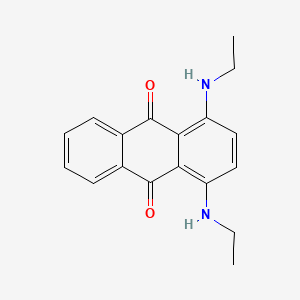

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(ethylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-19-13-9-10-14(20-4-2)16-15(13)17(21)11-7-5-6-8-12(11)18(16)22/h5-10,19-20H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUJTYPMICHIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=C(C=C1)NCC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041559 | |

| Record name | 1,4-Bis(ethylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-46-3, 81859-26-9 | |

| Record name | Solvent Blue 59 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudan blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(ethylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(ethylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-bis(ethylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(ETHYLAMINO)ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MJF7P20V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Solvent Blue 59

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Solvent Blue 59 (C.I. 61552), a vibrant blue anthraquinone dye. The information presented herein is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications. This document details established synthetic routes and provides a thorough summary of its key characterization data.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 1,4-bis(ethylamino)anthracene-9,10-dione, is a synthetic dye with the molecular formula C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol .[1][2] It is recognized by the CAS Registry Number 6994-46-3.[1] This dye typically appears as a maroon or reddish-blue powder and is used in coloring plastics, printing inks, and other materials.[3]

| Property | Value | Reference(s) |

| IUPAC Name | 1,4-bis(ethylamino)anthracene-9,10-dione | [1] |

| Synonyms | C.I. This compound, C.I. 61552, Sudan Blue, Atlasol Blue 2N | [1][2] |

| CAS Number | 6994-46-3 | [1] |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [1] |

| Molecular Weight | 294.35 g/mol | [1] |

| Appearance | Maroon/Reddish-blue powder | [3] |

| Melting Point | 215-217 °C | [4] |

Synthesis of this compound

There are two primary methods for the industrial synthesis of this compound. Both methods involve the modification of an anthraquinone core.

Method A: Condensation of 1,4-Dihydroxyanthraquinone with Ethanamine

This is a common and direct route to this compound. It involves the nucleophilic substitution of the hydroxyl groups of 1,4-dihydroxyanthraquinone (quinizarin) with two equivalents of ethanamine (ethylamine). The reaction is typically carried out at elevated temperatures.

Method B: Ethylation of 1,4-Diaminoanthraquinone

An alternative synthesis involves the ethylation of 1,4-diaminoanthraquinone. This can be achieved using an ethylating agent such as chloroethane or bromoethane.

A specific example of a related synthesis involves the reaction of 1,4-diamino-anthraquinone with diethyl sulfate in the presence of sodium hydroxide, potassium carbonate, and tetrabutylammonium bromide in 1,2-dichloroethane at 50-55 °C for 3 hours, yielding a similar product in 85% yield.[2]

Experimental Protocols (Exemplary)

While detailed industrial protocols are often proprietary, the following are representative experimental procedures based on established chemical principles for analogous compounds.

Protocol for Method A: Condensation of 1,4-Dihydroxyanthraquinone with Ethanamine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, a suspension of 1,4-dihydroxyanthraquinone (1 equivalent) is prepared in a suitable high-boiling solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone).

-

Addition of Amine: Ethanamine (2.2 equivalents) is added to the suspension.

-

Reaction: The mixture is heated to 100-120°C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is precipitated by the addition of a non-polar solvent like hexane or by pouring the reaction mixture into water.

-

Purification: The precipitated solid is collected by filtration, washed with water and then with a low-boiling organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.

Protocol for Method B: Ethylation of 1,4-Diaminoanthraquinone

-

Reaction Setup: 1,4-Diaminoanthraquinone (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or 1,2-dichloroethane in a reaction vessel.

-

Addition of Reagents: A base (e.g., potassium carbonate, 2.5 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added to the solution.

-

Ethylation: Chloroethane or bromoethane (2.2 equivalents) is slowly added to the mixture.

-

Reaction: The reaction mixture is heated to 50-60°C and stirred for several hours until TLC analysis indicates the completion of the reaction.

-

Work-up and Purification: The reaction mixture is cooled and filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting solid is washed with water and a small amount of cold ethanol. The crude product is then purified by recrystallization.

Characterization Data

The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.

4.1. UV-Visible Spectroscopy

The UV-Vis spectrum of this compound exhibits characteristic absorption bands in both the ultraviolet and visible regions.

| Wavelength (λmax) | Region | Reference(s) |

| 252 nm | UV | [2] |

| ~590-600 nm | Visible | [5] |

| ~635-645 nm | Visible | [5] |

4.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretching vibrations |

| ~2850-2970 | C-H stretching of ethyl groups |

| ~1620-1660 | C=O stretching of the quinone system |

| ~1580-1600 | C=C stretching of the aromatic rings |

| ~1250 | C-N stretching |

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Based on the structure of this compound and data from analogous compounds, the following signals are expected:

¹H NMR (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3-1.4 | Triplet | 6H | -CH₃ of ethyl groups |

| ~3.3-3.5 | Quartet | 4H | -CH₂- of ethyl groups |

| ~7.2-7.3 | Singlet | 2H | Protons at positions 2 and 3 |

| ~7.6-7.8 | Multiplet | 2H | Protons at positions 6 and 7 |

| ~8.2-8.4 | Multiplet | 2H | Protons at positions 5 and 8 |

| ~10.7-11.0 | Broad Singlet | 2H | N-H protons |

¹³C NMR (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~14-16 | -CH₃ of ethyl groups |

| ~40-42 | -CH₂- of ethyl groups |

| ~109-111 | C-2 and C-3 |

| ~123-124 | C-4a and C-9a |

| ~126-127 | C-6 and C-7 |

| ~132-133 | C-5 and C-8 |

| ~134-135 | C-8a and C-10a |

| ~146-148 | C-1 and C-4 |

| ~181-183 | C=O (C-9 and C-10) |

4.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound.

| m/z | Assignment |

| 294.35 | [M]⁺ (Molecular Ion) |

| 279 | [M - CH₃]⁺ |

| 265 | [M - C₂H₅]⁺ |

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions and safety standards.

References

- 1. This compound | 81859-26-9 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]

Spectroscopic Profile of Solvent Blue 59: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Solvent Blue 59 (C.I. 61552), an anthraquinone-based dye. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and application of this compound. This document details the available spectroscopic data and provides generalized experimental protocols for obtaining such data.

Compound Information

| Property | Value |

| Chemical Name | 1,4-bis(ethylamino)anthracene-9,10-dione |

| Synonyms | C.I. This compound, 1,4-Bis(ethylamino)anthraquinone, Atlasol Blue 2N, Sudan Blue |

| CAS Number | 6994-46-3 |

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 294.35 g/mol |

| Chemical Structure |

|

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by transitions within its anthraquinone chromophore.

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Transition Type (Probable) |

| 252[1] | Not specified | Not specified | π → π |

| ~550-650 | Not specified | Organic Solvents | n → π |

Note: The λmax in the visible region is an estimation based on the blue color of the dye and typical spectra of 1,4-diaminoanthraquinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about its hydrogen and carbon framework. While specific spectral data for this compound is not publicly available, representative chemical shifts for the core anthraquinone structure and the ethylamino substituents can be predicted based on known data for similar compounds.

¹H NMR (Proton NMR) - Predicted Chemical Shifts

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |

| Aromatic Protons (H-2, H-3) | 7.0 - 7.5 | m |

| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.8 - 8.3 | m |

| N-H | 9.5 - 11.0 | br s |

| -CH₂- | 3.2 - 3.6 | q |

| -CH₃ | 1.2 - 1.5 | t |

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) Range |

| C=O (C-9, C-10) | 180 - 185 |

| C-1, C-4 | 145 - 155 |

| Aromatic C-H | 125 - 135 |

| Quaternary Aromatic C | 110 - 130 |

| -CH₂- | 35 - 45 |

| -CH₃ | 13 - 16 |

Note: Predicted values are based on general knowledge of substituted anthraquinones and related structures. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3200 - 3400 | N-H stretching | Medium |

| 2850 - 2960 | C-H stretching (aliphatic) | Medium-Weak |

| ~1630 - 1670 | C=O stretching (quinone) | Strong |

| ~1580 - 1600 | C=C stretching (aromatic) & N-H bending | Strong |

| ~1250 | C-N stretching | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.

| m/z | Ion | Notes |

| 294.14 | [M]⁺ | Molecular ion |

| 279 | [M - CH₃]⁺ | Loss of a methyl group |

| 265 | [M - C₂H₅]⁺ | Loss of an ethyl group |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of related compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., ethanol, chloroform, or dimethylformamide)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the dye and dissolving it in a volumetric flask with the chosen solvent.

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.

-

-

Data Acquisition:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range to scan from 200 to 800 nm.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Record the absorbance spectra for each of the prepared dilutions of this compound.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar absorptivity (ε).

-

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound

-

FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr press)

-

Potassium bromide (KBr), if preparing a pellet

Procedure (using ATR accessory):

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Mass spectrometer with an appropriate ionization source (e.g., ESI or EI)

-

Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Solvent Blue 59 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Solvent Blue 59 (C.I. 61552), an anthraquinone-based dye. Understanding the solubility of this compound is critical for its application in various fields, including materials science, histology, and potentially as a reference compound in drug discovery processes. This document collates available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

This compound, with the chemical name 1,4-Bis(ethylamino)-9,10-anthraquinone, is a nonpolar molecule.[1] Its solubility is primarily dictated by the principle of "like dissolves like," indicating a higher affinity for organic solvents with lower polarity. The ethylamino groups on the anthraquinone core contribute to its solubility profile, allowing for superior solubility in a range of organic solvents.[1] Conversely, it is practically insoluble in water.[2][3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 20°C. This data is crucial for formulating solutions of known concentrations for experimental and industrial applications.

| Organic Solvent | Chemical Formula | Solubility (g/L) at 20°C |

| Dichloromethane | CH₂Cl₂ | 171.30 |

| Methylbenzene (Toluene) | C₇H₈ | 86.30 |

| Butyl Acetate | C₆H₁₂O₂ | 30.00 |

| Acetone | C₃H₆O | 15.00 |

| Ethyl Alcohol | C₂H₅OH | 5.00 |

Data sourced from a technical data sheet for this compound.[4]

It is important to note that solubility can be temperature-dependent. For many organic compounds, including anthraquinone derivatives, solubility tends to increase with temperature.[5][6]

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound like this compound. The gravimetric method is a reliable and widely used technique for this purpose.

The Gravimetric Method

This method involves preparing a saturated solution of the solute in a specific solvent, separating a known volume of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Materials and Equipment:

-

This compound powder

-

Selected organic solvents of high purity

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven or vacuum desiccator

Detailed Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the saturated solution at a specific speed and duration.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

To remove any remaining fine particles, filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

-

Solvent Evaporation:

-

Place the container with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

-

Continue the evaporation process until all the solvent has been removed and the weight of the container with the dried solute is constant.

-

-

Calculation of Solubility:

-

Weigh the container with the dried this compound.

-

The mass of the dissolved solute is the final weight of the container minus its pre-weighed (tare) weight.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of solution withdrawn in L)

-

Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical workflow of the gravimetric method for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity of the Solvent: As a nonpolar compound, this compound will exhibit higher solubility in nonpolar solvents and lower solubility in polar solvents.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Structure: The polymorphic form of the solid can influence its solubility.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents. The quantitative data presented, along with the detailed experimental protocol, offers a solid foundation for researchers and professionals working with this compound. The provided workflow diagram further clarifies the experimental process for accurate and reproducible solubility determination. For novel applications or different solvent systems, it is recommended to experimentally determine the solubility using the methodologies outlined in this guide.

References

An In-depth Technical Guide to the Photophysical Properties of Solvent Blue 59

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Blue 59, chemically identified as 1,4-bis(ethylamino)-9,10-anthracenedione, is a synthetic dye belonging to the anthraquinone class.[1] While primarily utilized in industrial applications such as coloring for plastics and inks, its inherent fluorescent properties have garnered interest in various scientific research fields, including biological staining and materials science.[2] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailing its absorption and emission characteristics. Due to a scarcity of publicly available, specific quantitative data for this particular dye, this guide combines known values with the general photophysical behavior of closely related anthraquinone dyes to provide a predictive and practical framework for researchers. Detailed experimental protocols for the characterization of its photophysical properties are also presented, alongside a generalized experimental workflow.

Introduction

Anthraquinone dyes are a significant class of colorants known for their structural relationship to indigo and their characteristic lightfastness.[3] The parent anthraquinone molecule is colorless; however, the introduction of electron-donating auxochromes, such as the ethylamino groups in this compound, at the 1 and 4 positions, gives rise to its distinct blue color and fluorescent properties.[3] Understanding the photophysical parameters of such dyes is crucial for their application in advanced research areas, particularly in the development of fluorescent probes and markers. This guide aims to consolidate the available information on this compound and provide a practical resource for its scientific application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,4-bis(ethylamino)-9,10-anthracenedione | [4] |

| Synonyms | C.I. This compound, Sudan Blue, Atlasol Blue 2N | [2][5] |

| CAS Number | 6994-46-3 | [1] |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [1] |

| Molecular Weight | 294.35 g/mol | [1] |

| Appearance | Maroon powder | [2] |

| Melting Point | 215 - 217 °C | [2] |

Photophysical Properties

The photophysical properties of a dye dictate its interaction with light and are fundamental to its application as a fluorescent marker. These properties for this compound are summarized in Table 2. It is important to note that some of these values are based on typical characteristics of 1,4-diaminoanthraquinone derivatives due to the limited specific data for this compound.

Table 2: Photophysical Properties of this compound

| Parameter | Value/Range | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λabs) | ~252 nm, 591 nm, 636 nm | Acetonitrile | [6][7] |

| Molar Extinction Coefficient (ε) | ~17,750 M⁻¹cm⁻¹ at 637 nm | Acetonitrile | [7] |

| Emission Maximum (λem) | Dependent on solvent polarity | Varies | [8] |

| Stokes Shift | Dependent on solvent | Varies | [9] |

| Fluorescence Quantum Yield (ΦF) | Data not available; expected to be low in polar solvents | - | [10] |

| Fluorescence Lifetime (τF) | Data not available; likely in the nanosecond range | - |

Absorption and Emission Spectra

This compound exhibits characteristic absorption bands in both the UV and visible regions of the electromagnetic spectrum. The absorption in the visible region, with maxima around 591 nm and 636 nm in acetonitrile, is responsible for its blue color.[7] An additional absorption peak is observed in the UV region at approximately 252 nm.[6]

The fluorescence emission of this compound, like many anthraquinone dyes, is sensitive to the surrounding environment, a phenomenon known as solvatochromism.[9] Increasing the polarity of the solvent typically leads to a red-shift (a shift to longer wavelengths) in the emission spectrum due to the stabilization of the excited state.[8]

Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For a closely related compound, 1,4-bis(isopropylamino)anthraquinone, the molar extinction coefficient in acetonitrile has been reported to be approximately 17,750 M⁻¹cm⁻¹ at 637 nm.[7] It is expected that this compound would have a similar value.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the molar extinction coefficient of this compound.

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound in a specific solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, toluene)

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of this compound.

Objective: To determine the excitation and emission maxima (λex and λem) of this compound.

Materials:

-

Dilute solution of this compound (absorbance < 0.1 at the excitation wavelength)

-

Spectrofluorometer

-

Quartz cuvettes (4-sided polished for fluorescence)

-

Spectroscopic grade solvent

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Emission Spectrum:

-

Set the excitation monochromator to the λmax determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the λem determined from the emission spectrum.

-

Scan the excitation monochromator over a wavelength range shorter than the emission wavelength to record the fluorescence excitation spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum intensity for both the excitation and emission spectra.

Relative Fluorescence Quantum Yield Determination

This protocol details the comparative method for determining the fluorescence quantum yield of this compound relative to a known standard.

Objective: To determine the fluorescence quantum yield (ΦF) of this compound.

Materials:

-

Solutions of this compound of varying concentrations (absorbance between 0.01 and 0.1)

-

Solutions of a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol) with similar absorbance values.

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a corrected emission spectrum function

-

Spectroscopic grade solvents

Procedure:

-

Absorbance Measurements: Measure the absorbance of all sample and standard solutions at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Record the corrected fluorescence emission spectra for all sample and standard solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦF,S) can be calculated using the following equation: ΦF,S = ΦF,R * (mS / mR) * (nS² / nR²) where ΦF,R is the quantum yield of the reference, mS and mR are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, and nS and nR are the refractive indices of the sample and reference solvents, respectively.

-

Fluorescence Lifetime Measurement

This protocol describes the use of Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime of this compound.

Objective: To determine the fluorescence lifetime (τF) of this compound.

Materials:

-

Dilute solution of this compound

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox or non-dairy creamer suspension).

Procedure:

-

Instrument Setup:

-

Select an excitation source with a wavelength close to the absorption maximum of the dye.

-

Set the emission wavelength to the fluorescence maximum.

-

-

IRF Measurement: Record the instrument response function using a scattering solution.

-

Sample Measurement: Record the fluorescence decay curve of the this compound solution.

-

Data Analysis:

-

Perform a deconvolution of the sample decay curve with the IRF.

-

Fit the resulting decay curve to an exponential function (or multi-exponential if necessary) to determine the fluorescence lifetime(s).

-

Experimental Workflow and Logical Relationships

The characterization of the photophysical properties of a fluorescent dye like this compound follows a logical progression of experiments. This workflow ensures that the data from one experiment informs the setup of the next, leading to a comprehensive understanding of the dye's behavior.

Caption: Workflow for the photophysical characterization of this compound.

Applications in Research and Drug Development

While primarily an industrial dye, the fluorescent nature of this compound presents potential applications in research. Its use as a biological stain has been suggested, likely for visualizing lipid-rich structures due to its hydrophobic nature.[2] In materials science, its stable photophysical properties could be exploited in the development of new fluorescent materials. For drug development, while not a therapeutic agent itself, dyes with well-characterized photophysical properties can be used as fluorescent probes to study drug-biomolecule interactions, provided their binding does not significantly alter the biological system.

Conclusion

This compound is an anthraquinone dye with interesting, albeit not extensively documented, photophysical properties. This guide has provided a consolidated overview of its known characteristics and has outlined detailed experimental protocols for its comprehensive photophysical characterization. The provided workflow illustrates the logical steps required for a thorough investigation of this and similar fluorescent molecules. Further research to precisely quantify the fluorescence quantum yield and lifetime of this compound in a variety of solvent environments is warranted to fully unlock its potential in advanced scientific applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H18N2O2 | CID 81473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 9. mdpi.com [mdpi.com]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

An In-depth Technical Guide to CAS Number 6994-46-3 (1,4-bis(ethylamino)anthraquinone)

Disclaimer: This technical guide addresses the properties of the compound with CAS number 6994-46-3, chemically known as 1,4-bis(ethylamino)anthraquinone and commonly referred to as Solvent Blue 59 or Sudan Blue. It is important to note that while extensive research exists on the broader class of anthraquinone derivatives, particularly in the context of drug development, specific biological data for 1,4-bis(ethylamino)anthraquinone is limited in publicly available scientific literature. Therefore, this guide summarizes the known physicochemical properties of this specific compound and discusses the biological activities and potential mechanisms of action of closely related 1,4-diaminoanthraquinone derivatives as a reference point for researchers. The biological activities described for related compounds should not be directly attributed to CAS 6994-46-3 without further experimental validation.

Core Properties of 1,4-bis(ethylamino)anthraquinone

1,4-bis(ethylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Its primary application is as a blue colorant in various industrial products.

Table 1: Physicochemical Properties of CAS 6994-46-3

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 294.35 g/mol | [1][2] |

| Appearance | Blue powder/liquid | [1] |

| Melting Point | 215-217 °C | [3] |

| Boiling Point | 538.6 °C at 760 mmHg | [1] |

| Density | 1.274 g/cm³ | [1] |

| Flash Point | 203.7 °C | [1] |

| Water Solubility | Insoluble | [1] |

| EINECS Number | 230-263-9 | [1][2] |

| PubChem CID | 81473 | [2] |

Table 2: Synonyms and Identifiers for CAS 6994-46-3

| Type | Identifier | Source |

| Common Name | This compound, Sudan Blue | [1][2] |

| IUPAC Name | 1,4-bis(ethylamino)anthracene-9,10-dione | [2] |

| Other Synonyms | 1,4-Bis(ethylamino)anthraquinone, Atlasol Blue 2N | [1][3] |

Synthesis

The synthesis of 1,4-bis(ethylamino)anthraquinone can be achieved through several methods. One common laboratory-scale synthesis involves the reaction of 1,4-diaminoanthraquinone with an ethylating agent.

Experimental Protocol: Synthesis from 1,4-diaminoanthraquinone

A general procedure for the synthesis of 1,4-bis(ethylamino)anthraquinone involves the alkylation of 1,4-diaminoanthraquinone. The following is a representative, non-optimized protocol based on common organic synthesis techniques:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diaminoanthraquinone in a suitable high-boiling point solvent (e.g., nitrobenzene or dimethylformamide).

-

Addition of Reagents: Add an excess of an ethylating agent, such as ethyl bromide or diethyl sulfate. A base, such as potassium carbonate or sodium hydroxide, is typically added to neutralize the acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 150-200°C and maintain it under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed by steam distillation or vacuum distillation. The crude product is then typically purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may vary and should be optimized for best results.

Potential Biological Activities of the Anthraquinone Scaffold

While specific biological data for 1,4-bis(ethylamino)anthraquinone is scarce, the broader class of 1,4-diaminoanthraquinone derivatives has been extensively studied, particularly for their potential as anticancer agents.[4][5] The planar anthraquinone core is known to intercalate into DNA, and various side chains can modulate this interaction and introduce other mechanisms of action.[4]

Anticancer Activity of Related Compounds:

Many 1,4-diaminoanthraquinone derivatives have demonstrated cytotoxicity against a range of cancer cell lines.[5] Their proposed mechanisms of action often involve:

-

DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, which can disrupt DNA replication and transcription.

-

Topoisomerase II Inhibition: Some anthraquinone derivatives can inhibit the enzyme topoisomerase II, which is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds can lead to DNA strand breaks and ultimately apoptosis.[6]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of these compounds can undergo redox cycling, leading to the production of reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids.[4]

-

Induction of Apoptosis: Through the mechanisms mentioned above, many anthraquinone derivatives can trigger programmed cell death, or apoptosis, in cancer cells.

Antimicrobial and Other Activities:

Some anthraquinone derivatives have also been investigated for their antimicrobial and antifouling properties.[7][8] The mechanisms for these activities are varied but can include inhibition of bacterial enzymes and disruption of biofilm formation.[8]

Conceptual Diagrams of Potential Mechanisms

The following diagrams illustrate the potential mechanisms of action for anthraquinone derivatives based on studies of related compounds. It must be emphasized that these are generalized pathways and have not been specifically confirmed for CAS 6994-46-3.

Caption: Conceptual pathway of potential anticancer activity of anthraquinone derivatives.

Caption: Potential mechanism of ROS-induced cell death by anthraquinone compounds.

General Experimental Protocols for Evaluation

For researchers interested in investigating the biological properties of 1,4-bis(ethylamino)anthraquinone, the following are general experimental protocols commonly employed for similar compounds.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Antimicrobial Assay (Broth Microdilution)

-

Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing the broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion and Future Directions

1,4-bis(ethylamino)anthraquinone (CAS 6994-46-3) is a well-characterized compound in terms of its physicochemical properties and its primary use as an industrial dye. However, there is a notable gap in the scientific literature regarding its specific biological activities. While the broader class of 1,4-diaminoanthraquinones has shown promise in areas such as cancer and antimicrobial research, it is crucial to conduct specific studies on 1,4-bis(ethylamino)anthraquinone to determine its unique biological profile. Future research should focus on in vitro and in vivo studies to elucidate its cytotoxicity, antimicrobial efficacy, mechanism of action, and potential for therapeutic applications. Such studies would be invaluable for drug development professionals and researchers exploring the vast chemical space of anthraquinone derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C18H18N2O2 | CID 81473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Dye content 98 6994-46-3 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combinatory anti-tumor activities of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4) and temsirolimus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria [frontiersin.org]

- 8. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability of Solvent Blue 59

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Solvent Blue 59 (C.I. 61552; CAS No. 6994-46-3), an anthraquinone-based dye. A thorough understanding of a compound's thermal properties is critical for its application in various fields, including materials science and drug development, ensuring its stability during processing and storage.

Core Properties of this compound

This compound, with the chemical name 1,4-bis(ethylamino)anthracene-9,10-dione, is recognized for its vibrant blue color and excellent stability in various applications. It is particularly noted for its use in coloring hydrocarbon solvents, greases, paraffin waxes, petroleum products, and plastics like polystyrene due to its good light fastness and thermal resistance.[1][2]

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₁₈N₂O₂ | [3][4] |

| Molecular Weight | 294.35 g/mol | [4][5] |

| Appearance | Maroon/Blue Powder | [6] |

| Melting Point | 215-217 °C | [4][5] |

| 220 °C | [7] | |

| Boiling Point | 538.6 °C at 760 mmHg | [1] |

| Flash Point | 203.7 °C | [1] |

| Heat Resistance | Up to 260 °C | [1] |

Thermal Stability Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not widely available in the public domain, its classification as an anthraquinone dye provides insights into its expected thermal behavior. Anthraquinone dyes are generally known for their high thermal stability.[2][8]

Qualitative assessments confirm that this compound possesses "efficient heat stability," which makes it suitable for incorporation into materials processed at elevated temperatures, such as polycarbonate and thermoplastic polyesters.[4][5] One source explicitly states its heat resistance is up to 260°C.[1] This inherent stability is crucial for maintaining the dye's structural integrity and color properties during manufacturing processes.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques. Below are detailed, generalized protocols for these analyses, based on standard methods for anthraquinone dyes.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision analytical balance

-

Sample pans (e.g., alumina or platinum)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered, dry this compound into a TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal transitions, such as crystallization or decomposition, by measuring the heat flow to or from the sample as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (e.g., aluminum) and lids

-

Crimping press for sealing pans

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered, dry this compound into a DSC sample pan. Seal the pan using a crimping press.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Set the temperature program. A typical program would be to heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to generate the DSC thermogram.

-

The melting point (Tm) is identified as the peak temperature of the endothermic melting transition.

-

Exothermic peaks may indicate decomposition or crystallization events.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the thermal stability of a compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 81859-26-9 | Benchchem [benchchem.com]

- 3. This compound | 6994-46-3 | GAA99446 | Biosynth [biosynth.com]

- 4. This compound | 6994-46-3 [chemicalbook.com]

- 5. 溶剂蓝59 Dye content 98 % | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound Dyes Manufacturer, Exporter from Gujarat - Best Price [anmoldyeworld.com]

- 8. Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Solvent Blue 59

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Blue 59, including its molecular weight and formula. It details experimental protocols for its synthesis, analysis, and a potential application in histological staining.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 1,4-Bis(ethylamino)-9,10-anthraquinone, Atlasol Blue 2N, and Sudan Blue, is a synthetic anthraquinone-based dye.[1][2] It is utilized in a variety of industrial and research applications, including the coloring of plastics, coatings, and printing inks, and as a stain in histology.[2][3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 294.35 g/mol | --INVALID-LINK-- |

| CAS Number | 6994-46-3 | --INVALID-LINK-- |

| Appearance | Blue to maroon powder | --INVALID-LINK-- |

| Melting Point | 215 - 217 °C | --INVALID-LINK-- |

| UV-Vis Absorbance Peak | 252 nm | --INVALID-LINK-- |

| Solubility in Acetone (20°C) | 15 g/L | --INVALID-LINK-- |

| Solubility in Butyl Acetate (20°C) | 30 g/L | --INVALID-LINK-- |

| Solubility in Methylbenzene (20°C) | 86.30 g/L | --INVALID-LINK-- |

| Solubility in Dichloromethane (20°C) | 171.30 g/L | --INVALID-LINK-- |

| Solubility in Ethyl Alcohol (20°C) | 5 g/L | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the synthesis, quality control analysis, and a potential histological application of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described. A generalized workflow for these synthetic routes is depicted in the diagram below.

Caption: Synthesis pathways for this compound.

Detailed Protocol for Synthesis from 1,4-Diaminoanthraquinone:

This protocol is based on a described method for the synthesis of "Sudan blue," a synonym for this compound.[4]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, dissolve 1,4-diaminoanthraquinone in 1,2-dichloroethane.

-

Addition of Reagents: To the solution, add diethyl sulfate, sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and a phase-transfer catalyst such as tetrabutylammonium bromide.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 50-55°C and maintain this temperature with continuous stirring for 3 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol. A yield of approximately 85% has been reported for this method.[4]

Quality Control: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC. The following protocol is adapted from established methods for the analysis of Sudan dyes.[5][6][7][8][9]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: An isocratic mobile phase of methanol and water or a gradient of acetonitrile and water can be used. A simple isocratic method may consist of a methanol:water mixture.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A UV-Vis detector set at a wavelength between 488 nm and 520 nm is recommended for detecting the colored dye.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate. Further dilute the stock solution with the mobile phase to create working standards and the sample for injection.

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Injection: Inject a known concentration of the this compound standard to determine its retention time and peak area.

-

Sample Injection: Inject the prepared sample of the synthesized this compound.

-

Data Analysis: Compare the chromatogram of the sample to that of the standard. The purity can be determined by the relative area of the main peak.

Application in Histology: Staining of Lipids

This compound, as a Sudan dye, can be used for the staining of lipids in frozen tissue sections. The following is a generalized protocol adapted from methods for other Sudan dyes like Sudan Black B and Sudan IV.[10][11][12]

Materials:

-

Frozen tissue sections (10-15 µm thick) on glass slides.

-

10% formalin solution.

-

Propylene glycol.

-

Staining solution: A saturated solution of this compound in propylene glycol.

-

85% propylene glycol solution.

-

Aqueous mounting medium (e.g., glycerin jelly).

Procedure:

-

Fixation: Fix the frozen sections in 10% formalin for 5-10 minutes.

-

Washing: Rinse the slides thoroughly with distilled water.

-

Dehydration: Place the slides in 100% propylene glycol for 5 minutes to remove water.

-

Staining: Transfer the slides to the pre-heated (60°C) this compound staining solution and incubate for 10-15 minutes.

-

Differentiation: Differentiate the stained sections in 85% propylene glycol for 3 minutes to remove excess stain.

-

Washing: Rinse the slides again with distilled water.

-

Counterstaining (Optional): A nuclear counterstain, such as Nuclear Fast Red, can be applied for 3 minutes to visualize cell nuclei.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

Expected Results:

-

Lipids will be stained a deep blue color.

-

If a counterstain is used, cell nuclei will be stained red.

Logical Relationships in Quality Control

The following diagram illustrates the logical workflow for the quality control of synthesized this compound.

Caption: Quality control workflow for this compound.

References

- 1. specialchem.com [specialchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]

- 4. Page loading... [guidechem.com]

- 5. thamesrestek.co.uk [thamesrestek.co.uk]

- 6. scribd.com [scribd.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. newcomersupply.com [newcomersupply.com]

- 11. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 12. microbenotes.com [microbenotes.com]

A Comprehensive Technical Review of Solvent Blue 59: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 59, also known by its Colour Index name C.I. 61552 and synonyms such as Sudan Blue and Atlasol Blue 2N, is a synthetic anthraquinone dye.[1][2] Its chemical structure, 1,4-bis(ethylamino)-9,10-anthraquinone, imparts a vibrant, brilliant red-light blue color and renders it soluble in a variety of organic solvents and polymers.[2][3] This technical guide provides an in-depth review of the diverse applications of this compound, presenting key performance data, detailed experimental protocols, and visual workflows to support researchers and professionals in its practical use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different applications and for the design of experimental protocols.

| Property | Value | References |

| Synonyms | C.I. 61552, Sudan Blue, Atlasol Blue 2N | [1][2] |

| CAS Number | 6994-46-3 | [2] |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [3] |

| Molecular Weight | 294.35 g/mol | [3] |

| Appearance | Reddish-blue to maroon powder | [2] |

| Melting Point | 215-217 °C | [2] |

| λmax (absorbance peak) | 252 nm | [4] |

Applications in Plastics and Polymers

This compound is extensively used for the coloration of a wide range of plastics and polymers due to its excellent heat stability, lightfastness, and good solubility in polymer melts.

Quantitative Performance Data

The compatibility and performance of this compound in various polymers are summarized in Table 2.

| Polymer | Light Fastness (Scale 1-8) | Heat Resistance (°C) | Recommended Dosage (Transparent) | Recommended Dosage (Non-Transparent) |

| Polystyrene (PS) | 6-7 | 260 | 0.02% | 0.025% |

| Polycarbonate (PC) | - | High | - | - |

| Thermoplastic Polyesters (e.g., PET, PBT) | - | High | - | - |

| Polymethyl Methacrylate (PMMA) | - | - | - | - |

| Acrylonitrile Butadiene Styrene (ABS) | - | - | - | - |

| Styrene-Acrylonitrile (SAN) | - | - | - | - |

| Rigid Polyvinyl Chloride (RPVC) | - | - | - | - |

Note: '-' indicates that specific quantitative data was not available in the reviewed literature, although compatibility is cited.

Experimental Protocol: Melt Coloration of Plastics

The general workflow for incorporating this compound into plastics via melt coloration is a standard industrial process.

Methodology:

-

Pre-mixing: The polymer resin in pellet or powder form is dry-blended with the recommended dosage of this compound powder (refer to Table 2).

-

Melt Processing: The mixture is fed into an extruder or injection molding machine. The polymer is heated above its melting point, and the dye dissolves in the polymer melt, ensuring a homogenous color distribution.

-

Formation: The colored molten polymer is then extruded into a desired profile or injected into a mold to form the final product.

Applications in Biological Staining

This compound, often under the name Sudan Blue or as a component of Sudan dye mixtures, is utilized in histology and hematology for the staining of lipids.[2][5]

Experimental Protocol: Sudan Black B Staining for Lipids

The following protocol is adapted for the staining of lipids in frozen tissue sections and blood smears.

Reagents:

-

Fixative: 40% formaldehyde solution vapor or formalin-ethanol.

-

Stain Solution: 0.3 g Sudan Black B in 100 ml absolute ethanol.

-

Phenol Buffer: Dissolve 16 g crystalline phenol in 30 ml absolute ethanol. Add to 100 ml distilled water containing 0.3 g Na₂HPO₄·12H₂O.

-

Working Stain Solution: Mix 60 ml of the stock stain solution with 40 ml of the phenol buffer.

-

Differentiating Solution: 70% ethanol.

-

Counterstain: Leishman stain or May-Grünwald-Giemsa stain.

Procedure:

-

Fixation: Fix air-dried smears in formalin vapor for 10 minutes.[5]

-

Washing: Gently wash the slides in water for 5-10 minutes.[5]

-

Staining: Place the slides in the working stain solution in a Coplin jar with a lid for 1 hour.[5]

-

Differentiation: Remove the slides and flood them with 70% alcohol for 30 seconds. Repeat this step three times.[5]

-

Rinsing: Rinse in running tap water and air dry.[5]

-

Counterstaining: Counterstain with Leishman stain or May-Grünwald-Giemsa stain without further fixation.[5]

-

Final Preparation: Air dry and examine under a microscope.

Principle:

Sudan Black B is a lipid-soluble dye. The staining mechanism is a physical process of partitioning. The dye is more soluble in the lipids present in the tissue or cells than in its solvent. Consequently, it leaches out of the solvent and deposits in the lipid-containing structures, coloring them black or blue-black.[5] This is particularly useful in hematology for differentiating acute myeloid leukemia (AML) from acute lymphoid leukemia (ALL), as the granules in myelocytic cells contain lipids and stain positive.[5]

Applications in Coloring Hydrocarbons, Waxes, and Greases

This compound is used to color various hydrocarbon-based products, including solvents, greases, paraffin wax, and other petroleum products.[3] Its solubility in non-polar substances makes it an ideal colorant for these applications, often for identification or branding purposes.

General Methodology

The process is typically a simple dissolution.

The dye is added to the liquid or molten hydrocarbon product and mixed until fully dissolved. The concentration will vary depending on the desired color intensity.

Applications in Paints and Printing Inks

This compound is also utilized in the formulation of paints and printing inks, where its solubility in organic solvents is a key advantage.[2][6] It provides a vibrant blue color and exhibits good resistance to water, alkali, and acids.[7]

General Workflow for Ink Formulation

In a typical ink formulation, this compound is dissolved in a suitable solvent system along with binders, resins, and other additives to achieve the desired viscosity, drying properties, and adhesion to the substrate.

Potential Applications as a Fluorescent Probe and in Diagnostic Assays

While less documented with specific protocols, the anthraquinone structure of this compound suggests potential for use as a fluorescent marker.[2] Some sources also list "diagnostic assay manufacturing" as an application, although detailed methodologies are not publicly available.

Principle of Fluorescence

Fluorescent molecules, or fluorophores, absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). The known absorbance peak of this compound at 252 nm is in the UV range, which may not be ideal for all biological applications, but other excitation wavelengths may also be effective.[4] Further research is needed to characterize its fluorescence emission spectrum, quantum yield, and potential for use in applications like fluorescence microscopy.

In diagnostic assays, this compound could potentially be used as a colorimetric indicator or conjugated to biomolecules for detection purposes, but specific protocols would need to be developed and validated.

Conclusion

This compound is a versatile solvent dye with a broad range of well-established applications, particularly in the coloration of plastics and for lipid staining in biological research. Its robust properties, including high heat stability and good lightfastness, ensure its continued relevance in industrial settings. While its potential use as a fluorescent probe and in diagnostic assays is noted, further research is required to fully elucidate its capabilities and establish standardized protocols in these areas. This guide provides a solid foundation of the known applications and methodologies for this compound, empowering researchers and industry professionals to effectively utilize this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00612F [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Staining Lipids in Cells with Solvent Blue 59

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 59, also known by its synonym Sudan Blue, is a synthetic, fat-soluble anthraquinone dye.[1][2][3] While traditionally used in industrial applications for coloring plastics, waxes, and oils, its lipophilic nature and potential fluorescent properties make it a candidate for staining intracellular lipids in biological research.[1][3] These application notes provide a comprehensive guide to the use of this compound for visualizing lipid droplets in cultured cells, including detailed protocols, safety considerations, and a discussion of its properties in the context of cellular staining.

Disclaimer: The use of this compound for fluorescent lipid staining in cells is not as well-documented as with other common lipid stains like Nile Red or BODIPY. The provided protocols are based on the general properties of Sudan dyes and related anthraquinone compounds. Users should perform their own optimization and validation for their specific cell types and experimental conditions.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. The Safety Data Sheet (SDS) for this compound indicates that it is considered a hazardous substance.[4][5] It may cause skin, eye, and respiratory irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | 1,4-Bis(ethylamino)-9,10-anthraquinone, Sudan Blue | [4] |